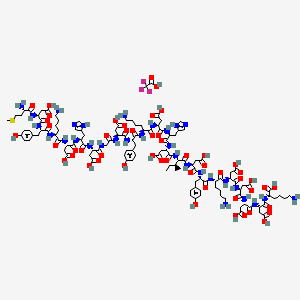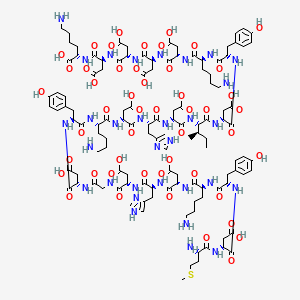
PSMA (27-38)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSMA
Aplicaciones Científicas De Investigación
PSMA-Targeted Radiopharmaceuticals
PSMA has emerged as a crucial molecular target in nuclear medicine due to its overexpression on prostate cancer cells, particularly in advanced stages and metastatic disease. Research has focused on developing various tracers for detecting and treating prostate cancer through radioligand imaging, therapy, or radioguided surgery. Significant progress has been made in shifting towards low molecular weight inhibitors with high affinity to PSMA, leading to widespread clinical application of these radiopharmaceuticals (Wester & Schottelius, 2019).
Near-Infrared Fluorescence Imaging
PSMA's overexpression on malignant prostate cells and in the neovasculature of many tumors has led to the development of low-molecular-weight agents like YC-27 for near-infrared (NIR) imaging. This advancement enables real-time laparoscopic imaging to detect and surgically remove PSMA-positive xenografts, significantly improving surgical outcomes and reducing positive surgical margins (Neuman et al., 2014).
PSMA in Theranostics
PSMA's role as an imaging and therapy target in prostate cancer has been crucial. PSMA-targeted PET imaging and molecular radiotherapy represent evolving technologies that have improved patient outcomes. The history of PSMA in clinical trials emphasizes its role in the theranostic revolution of prostate cancer management (Miyahira & Soule, 2021).
Preclinical Research on PSMA-Targeted Radionuclide Therapy
PSMA's expression on prostate cancer cells and its increase during disease progression have made it an excellent target for theranostics using radiolabeled tracers. However, challenges like radiotoxicity in healthy organs and varied patient responses necessitate further preclinical research to improve PSMA-targeted radionuclide therapy (TRT) by enhancing tumor uptake and protecting healthy organs (Ruigrok et al., 2019).
Constitutive and Antibody-Induced Internalization of PSMA
PSMA functions as a receptor mediating the internalization of a putative ligand. The endocytosis of the PSMA-antibody complex occurs via clathrin-coated pits, which suggests that PSMA might play a role in delivering toxins, drugs, or isotopes specifically to prostate cancer cells (Liu et al., 1998).
PSMA I&T as a Theranostic Agent
PSMA I&T, a PSMA inhibitor, has shown promising results in SPECT/CT imaging and radionuclide therapy of prostate cancer. Despite high tracer uptake in kidneys and salivary glands, coadministration of 2-PMPA efficiently reduces PSMA-mediated renal uptake, improving the tumor-to-kidney absorbed dose ratio during therapy (Chatalic et al., 2016).
PSMA Theranostics: Current and Future Perspectives
Radioligand therapy (RLT) using 177Lu-labeled PSMA ligands has shown encouraging response rates and low toxicity in treating metastatic castration-resistant prostate cancer. Challenges and opportunities in PSMA theranostics, including patient selection criteria and protocol development, highlight the potential of this approach (Rahbar et al., 2018).
Propiedades
Secuencia |
VLAGGFFLL |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
PSMA (27-38) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)